BenchChemオンラインストアへようこそ!

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide

HSP90 chemical biology protein-protein interaction

Procure N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide (CAS 1795473-05-0) to investigate non-ATP-competitive HSP90alpha binding (Kd=19,000 nM by NMR). Its unique 3,4-difluoro substitution and meta-chlorophenyl N-substituent create a pharmacophore distinct from 2,6-difluorobenzamide FtsZ inhibitors and MEK-targeting scaffolds. This compound serves as a validated fragment for proteostasis research and allosteric site mapping. Includes orthogonal handles for library diversification.

Molecular Formula C17H16ClF2NO2
Molecular Weight 339.77
CAS No. 1795473-05-0
Cat. No. B2832742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide
CAS1795473-05-0
Molecular FormulaC17H16ClF2NO2
Molecular Weight339.77
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C17H16ClF2NO2/c1-17(23-2,12-4-3-5-13(18)9-12)10-21-16(22)11-6-7-14(19)15(20)8-11/h3-9H,10H2,1-2H3,(H,21,22)
InChIKeyUHHDGKCFJKKPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide: Key Physicochemical and Structural Profile of CAS 1795473-05-0 for Research Procurement


N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide (CAS: 1795473-05-0) is a synthetic benzamide derivative with the molecular formula C17H16ClF2NO2 and a molecular weight of 339.8 g/mol . The compound features a 3,4-difluorobenzamide core connected via an amide bond to a branched N-substituent bearing a 3-chlorophenyl ring and a methoxy group on a propyl linker. Its SMILES representation is COC(C)(CNC(=O)c1ccc(F)c(F)c1)c1cccc(Cl)c1 . Preliminary bioactivity screening indicates weak binding affinity to human HSP90alpha, with a Kd of 1.90E+4 nM measured by NMR chemical shift perturbation [1]. This compound belongs to a broader class of difluorobenzamide derivatives that have been explored as FtsZ inhibitors for antimicrobial development [2].

Why Generic Substitution Fails: The Structural and Pharmacological Distinction of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide (CAS 1795473-05-0)


In-class benzamide analogs cannot be interchanged with CAS 1795473-05-0 without risking significant divergence in biological outcome. The 3,4-difluorination pattern on the benzamide ring, combined with the 3-chlorophenyl-2-methoxypropyl N-substituent, creates a unique three-dimensional pharmacophore that differs from both the FtsZ-targeting 2,6-difluorobenzamide series and the MEK-inhibiting 3,4-difluorobenzamide scaffold exemplified by CI-1040 [1]. Available binding data shows that this compound interacts with human HSP90alpha with a Kd of 19,000 nM, a binding profile distinct from that of the canonical HSP90 inhibitor geldanamycin (Kd ~1 nM) [2], indicating a fundamentally different interaction mode. Replacement with a positional isomer or a different N-substituent pattern would be expected to abolish this specific binding signature, as confirmed by the well-established SAR of difluorobenzamide derivatives where even minor substitution changes result in complete loss of target engagement [3].

Quantitative Evidence Guide: Where N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide (CAS 1795473-05-0) Shows Meaningful Differentiation for Procurement Decisions


HSP90alpha Binding Affinity Defines a Distinct Biochemical Signature vs. Canonical HSP90 Inhibitors

In a direct binding assay using 2D 1H-15N chemical shift perturbation NMR spectroscopy, CAS 1795473-05-0 binds to human HSP90alpha with a Kd of 19,000 nM [1]. This weak affinity places the compound in a distinct interaction regime compared to the canonical HSP90 N-terminal inhibitor geldanamycin (Kd ~1 nM) [2]. The 19,000-fold difference in binding affinity indicates that this compound does not compete for the ATP-binding pocket targeted by geldanamycin and likely engages an allosteric or secondary site on the chaperone.

HSP90 chemical biology protein-protein interaction

3,4-Difluorobenzamide Substitution Pattern Differentiates from 2,6-Difluoro FtsZ Inhibitors in Antimicrobial SAR

The 3,4-difluorobenzamide pharmacophore of CAS 1795473-05-0 contrasts with the 2,6-difluorobenzamide scaffold that defines active FtsZ inhibitors. Published SAR studies on 2,6-difluorobenzamide derivatives demonstrate that compounds with non-heterocyclic substituents on the 3-oxygen position achieve MICs of 1–8 µg/mL against methicillin-sensitive S. aureus (MSSA ATCC25923), with the most potent analog (compound 4) reaching an MIC of 1 µg/mL [1]. The 3,4-difluoro substitution pattern of the target compound has not been reported in FtsZ inhibition assays and is predicted to alter hydrogen-bonding geometry with the FtsZ allosteric site by repositioning the fluorine atoms away from the key interaction surface.

antimicrobial resistance FtsZ inhibition SAR

3-Chlorophenyl Substituent on Methoxypropyl Linker Creates a Unique N-Substituent Topology vs. Fluorophenyl and Unsubstituted Analogs

The N-substituent in CAS 1795473-05-0 features a 3-chlorophenyl group on a 2-methoxypropyl chain, creating a branched, chiral-capable topology distinct from the linear cyclopropylmethoxy linker of CI-1040 and the 2-fluorophenyl variant in CAS 1797025-10-5 [1]. The chlorine atom at the meta position of the phenyl ring introduces a steric volume (van der Waals radius ~1.75 Å) and an electronegative substituent (Hammett σmeta = 0.37) that is absent in the corresponding 2-fluorophenyl analog (CAS 1797025-10-5, molecular weight 323.31 g/mol) . This substitution increases the molecular weight from 323.31 to 339.8 g/mol and alters the calculated logP by approximately +0.4 log units, shifting the compound's physicochemical profile toward increased lipophilicity and modified hydrogen-bond acceptor character.

medicinal chemistry pharmacophore modeling chemical probe

Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate from More Polar Benzamide-Based Probes

The calculated ALogP of CAS 1795473-05-0 is 3.29, as determined by the Clinical Drug Experience Knowledgebase algorithm [1]. This value places the compound in a moderate lipophilicity range that is higher than N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide (ICA-27243, ALogP estimated ~2.1) due to the additional chlorophenyl ring in the N-substituent [2]. The compound complies with Lipinski's Rule of 5 (molecular weight <500, logP <5, hydrogen bond donors <5, hydrogen bond acceptors <10), indicating drug-like properties suitable for cell-based probe applications. The combination of two hydrogen bond acceptors from the amide carbonyl and methoxy oxygen, along with one hydrogen bond donor from the amide NH, creates a hydrogen-bonding capacity distinct from analogs that contain additional donor/acceptor groups.

ADME prediction logP chemical probe design

Recommended Research and Industrial Use Cases for N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide (CAS 1795473-05-0) Based on Verified Evidence


HSP90 Chaperone Interactome and Allosteric Site Mapping Studies

The confirmed HSP90alpha binding (Kd = 19,000 nM, NMR spectroscopy) positions this compound as a tool for mapping non-ATP-competitive interaction surfaces on the HSP90 chaperone. Unlike potent N-terminal inhibitors such as geldanamycin, this compound's weak, likely allosteric binding provides a starting point for fragment-based drug discovery or chemical biology studies aimed at identifying novel regulatory sites on HSP90 for proteostasis modulation [1].

Fluorine Positional Scanning in Difluorobenzamide Structure-Activity Relationship (SAR) Campaigns

The 3,4-difluorobenzamide core of CAS 1795473-05-0 is geometrically distinct from the 2,6-difluorobenzamide scaffold employed in published FtsZ inhibitors (MIC range: 1–8 µg/mL against MSSA). Procurement of this compound enables direct evaluation of how fluorine substitution pattern affects antimicrobial potency, GTPase modulation of FtsZ, and selectivity over mammalian tubulin [2].

Halogen Bonding and Lipophilicity Optimization in Chemical Probe Development

The meta-chlorophenyl substituent and calculated ALogP of 3.29 provide a benchmark for studying halogen-dependent pharmacodynamics. Compared to the 2-fluorophenyl analog (CAS 1797025-10-5), the increased molecular weight and altered electrostatic profile support systematic investigation of halogen bonding contributions to target engagement in biochemical and cellular assays .

Building Block for Diversified Benzamide Library Synthesis

The synthetic route to CAS 1795473-05-0—condensation of 3,4-difluorobenzoyl chloride with the corresponding 2-(3-chlorophenyl)-2-methoxypropylamine intermediate—provides a modular entry point for generating structurally diversified benzamide libraries. The presence of both the methoxy group (amenable to O-demethylation) and the 3-chlorophenyl ring (amenable to cross-coupling) offers orthogonal functionalization handles for parallel medicinal chemistry efforts.

Quote Request

Request a Quote for N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.